N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a furan ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the furan and thiophene rings, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Furan and Thiophene Introduction: Incorporation of the furan and thiophene rings via cross-coupling reactions like Suzuki or Stille coupling.
Methoxyphenyl Group Attachment: Introduction of the methoxyphenyl group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- N-(2-(thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylcyclopropanecarboxamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-27-13-15)18-7-4-11-26-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVIKWHWYHMJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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